molecular formula C19H21N5O2 B2844977 8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 393821-17-5

8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2844977
CAS No.: 393821-17-5
M. Wt: 351.41
InChI Key: QPAZDBLSPLVXKS-UHFFFAOYSA-N
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Description

This compound (CAS: 39494-10-5) is a spirocyclic pyrazolo-pyrimidine derivative characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 3-methylphenyl-substituted pyrazolo[3,4-d]pyrimidine moiety . Its structural complexity confers unique physicochemical properties, including enhanced lipophilicity and conformational rigidity, which are advantageous in drug design for improving target binding and metabolic stability. The compound’s synthesis typically involves coupling reactions between pyrazolo-pyrimidine intermediates and spirocyclic amines under catalytic conditions .

Properties

IUPAC Name

8-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-3-2-4-15(11-14)24-18-16(12-22-24)17(20-13-21-18)23-7-5-19(6-8-23)25-9-10-26-19/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAZDBLSPLVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The spirocyclic structure is then introduced through a series of reactions that may include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound's ability to inhibit specific kinases involved in tumor growth has been investigated. For instance:

  • Case Study: A derivative of pyrazolo[3,4-d]pyrimidine showed significant inhibition of cancer cell proliferation in vitro and in vivo models by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored due to its interaction with neurotransmitter systems:

  • Case Study: Research indicates that compounds with similar structures can modulate NMDA receptors, providing neuroprotection against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Case Study: Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can reduce inflammation markers in various animal models, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the pyrazolo[3,4-d]pyrimidine core is essential for biological activity, while modifications at specific positions can enhance potency and selectivity against target enzymes.

PositionModificationEffect on Activity
1Methyl groupIncreased potency against cancer cell lines
4Hydroxyl groupEnhanced solubility and bioavailability
8Alkyl chainImproved receptor binding affinity

Mechanism of Action

The mechanism of action of 8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutents : The 3-methylphenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to polar analogs .
  • Linker Diversity : Piperidine-carbonyl or pyridinyl-carbonyl linkers (e.g., CAS 1189938-43-9) introduce hydrogen-bonding capacity, which may improve kinase selectivity .

Pharmacological Activity

Kinase Inhibition Profiles

The target compound and its analogs are frequently evaluated as kinase inhibitors. For example:

  • Target Compound : Demonstrates moderate inhibition of mTOR (serine/threonine-protein kinase) due to steric compatibility with the ATP-binding pocket .
  • 4,6-Dichloro Analog (CAS 1144080-31-8) : Shows higher potency against CDK2/cyclin E (IC50 = 12 nM) owing to chlorine’s electron-withdrawing effects stabilizing enzyme interactions .
  • 8-[(6-Methylpyridin-3-yl)carbonyl] Analog (CAS 613660-31-4) : Selective for JAK3 (IC50 = 8 nM) due to the pyridinyl group’s planar geometry fitting the hydrophobic cleft .

Biological Activity

8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 393821-17-5) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H21N5O2
Molar Mass351.4 g/mol
Density1.41 ± 0.1 g/cm³ (Predicted)
Boiling Point509.6 ± 50.0 °C (Predicted)
pKa4.69 ± 0.30 (Predicted)

Research indicates that this compound may interact with sigma receptors, particularly σ1 receptors, which are implicated in various neurobiological processes. A study demonstrated that derivatives of similar structures exhibit high affinity for σ1 receptors, suggesting a potential mechanism for neuroprotective effects and modulation of neurotransmitter systems .

Pharmacological Effects

The biological activity of the compound can be summarized as follows:

  • Neuroprotective Effects : The compound's affinity for σ1 receptors may contribute to neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.
  • Anticancer Activity : Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Sigma Receptor Ligand Study :
    • A series of novel compounds were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors.
    • One derivative demonstrated a K(i) value of 5.4 ± 0.4 nM for σ1 receptors, indicating high selectivity and potential therapeutic applications .
  • Anticancer Screening :
    • In vitro assays showed that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor cell proliferation.
    • The mechanism involves the induction of cell cycle arrest and apoptosis in cancer cell lines .
  • Neuroprotection Research :
    • Studies have indicated that compounds with similar structures can enhance cognitive function in animal models by modulating cholinergic signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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